![molecular formula C10H15NO B2523134 2-[3-(Aminomethyl)phenyl]propan-2-ol CAS No. 1021871-68-0](/img/structure/B2523134.png)
2-[3-(Aminomethyl)phenyl]propan-2-ol
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Overview
Description
2-[3-(Aminomethyl)phenyl]propan-2-ol is an organic compound with the molecular formula C10H15NO and a molecular weight of 165.24 g/mol It is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Aminomethyl)phenyl]propan-2-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding nitro compound, 2-[3-(Nitromethyl)phenyl]propan-2-ol, using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, with the temperature maintained at around 25-30°C and the pressure at 1-2 atm .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reaction time. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Aminomethyl)phenyl]propan-2-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Electrophiles such as alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Corresponding ketone or aldehyde
Reduction: this compound
Substitution: Various derivatives depending on the electrophile used
Scientific Research Applications
2-[3-(Aminomethyl)phenyl]propan-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[3-(Aminomethyl)phenyl]propan-2-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-[3-(Nitromethyl)phenyl]propan-2-ol: The nitro precursor used in the synthesis of 2-[3-(Aminomethyl)phenyl]propan-2-ol.
3-(Aminomethyl)phenylpropan-2-ol: A structural isomer with a different arrangement of functional groups.
2-(Aminomethyl)phenylpropan-2-ol: Another isomer with the aminomethyl group attached to a different position on the phenyl ring.
Uniqueness
This compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
2-[3-(Aminomethyl)phenyl]propan-2-ol, also known as a phenylpropanolamine derivative, has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article will explore the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of an aminomethyl group attached to a phenyl ring, which contributes to its reactivity and interaction with biological targets. The compound is often synthesized as an intermediate in the production of pharmaceuticals and agrochemicals.
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell walls, which can lead to cell lysis.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|
E. coli | 16 |
Staphylococcus aureus | 8 |
Pseudomonas aeruginosa | 32 |
2. Anticancer Activity
The compound has been investigated for its potential anticancer properties, particularly against human cancer cell lines such as HeLa cells. Studies have shown that it can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways associated with cell survival.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 0.69 | Induction of apoptosis via mitochondrial pathway |
MCF-7 | 1.5 | Inhibition of proliferation |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Hydrogen Bonding: The aminomethyl group can form hydrogen bonds with various biological molecules, influencing their structure and function.
- Receptor Modulation: The compound may act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways that are crucial for cellular responses.
Case Studies
Study 1: Antimicrobial Efficacy
In a study published in MDPI, researchers evaluated the antimicrobial efficacy of this compound against multidrug-resistant bacteria. The compound demonstrated potent activity, suggesting its potential as a lead compound for developing new antibiotics .
Study 2: Anticancer Potential
Another significant study focused on the anticancer potential of this compound against various cancer cell lines. The results indicated that it effectively inhibited cell growth and induced apoptosis, making it a promising candidate for further development in cancer therapeutics .
Properties
IUPAC Name |
2-[3-(aminomethyl)phenyl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10(2,12)9-5-3-4-8(6-9)7-11/h3-6,12H,7,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGDRDVSHVXPRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC(=C1)CN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1021871-68-0 |
Source
|
Record name | 2-[3-(aminomethyl)phenyl]propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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